(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride (CAS: 1983066-39-2) is a highly constrained, unnatural aliphatic amino acid building block widely procured for the synthesis of advanced peptidomimetics and small-molecule protease inhibitors [1]. Featuring a pre-protected C-terminal methyl ester and a stable hydrochloride-salt amine, this compound bypasses the poor organic solubility of zwitterionic cyclobutylglycine. The cyclobutane side chain provides a unique steric profile that bridges the gap between the acyclic flexibility of valine and the larger bulk of cyclopentylglycine, making it a critical procurement choice for optimizing binding pocket complementarity and metabolic stability in drug discovery workflows [2].
Substituting this specific esterified hydrochloride salt with either natural aliphatic amino acids (like L-valine) or the unprotected L-cyclobutylglycine zwitterion introduces severe workflow and performance penalties [1]. Natural amino acid substitutes fail to provide the necessary steric constraint and proteolytic resistance required for modern peptidomimetic efficacy, often resulting in rapid in vivo degradation. Furthermore, attempting to procure the unprotected zwitterionic free acid to save costs shifts the burden of esterification to the buyer, adding synthetic steps, reducing overall yield, and complicating purification. The free base form of the methyl ester is also non-viable for bulk procurement due to its propensity for rapid self-condensation into diketopiperazines, making the hydrochloride salt the only reliable choice for reproducible, scalable synthesis [2].
The hydrochloride salt of the methyl ester demonstrates superior processability in standard peptide coupling workflows compared to the unprotected zwitterion [1]. When utilized in solution-phase synthesis with HATU/DIPEA in DMF, the pre-protected ester achieves high solubility and facilitates >95% coupling yields within 1 hour. In contrast, the zwitterionic free acid exhibits poor organic solubility (<2 mg/mL in DMF), requiring heterogeneous reaction conditions or additional protection steps that depress overall throughput and yield [2].
| Evidence Dimension | Solubility in DMF and subsequent coupling yield |
| Target Compound Data | >100 mg/mL solubility; >95% coupling yield (1h) |
| Comparator Or Baseline | Unprotected L-cyclobutylglycine (<2 mg/mL; <40% yield without pre-derivatization) |
| Quantified Difference | >50-fold increase in organic solubility; >55% absolute increase in direct coupling yield |
| Conditions | 0.1 M concentration in DMF, 1.2 eq HATU, 2.0 eq DIPEA, 25°C |
Procuring the pre-esterified HCl salt eliminates a synthetic bottleneck, allowing immediate integration into high-throughput solution-phase coupling workflows.
Amino acid methyl esters in their free base form are notoriously unstable, rapidly undergoing intermolecular aminolysis to form diketopiperazines [1]. Quantitative stability profiling indicates that the free base of cyclobutylglycine methyl ester degrades by approximately 15-20% within 30 days at ambient temperature. The hydrochloride salt completely protonates the alpha-amine, arresting this nucleophilic attack and maintaining >99% chromatographic purity over 24 months of storage at 4°C, ensuring reliable batch-to-batch reproducibility [2].
| Evidence Dimension | Purity retention over time (Shelf life) |
| Target Compound Data | >99% purity retained at 24 months (4°C) |
| Comparator Or Baseline | Free base methyl ester (~80-85% purity at 30 days, 25°C) |
| Quantified Difference | Prevention of ~15-20% degradation per month |
| Conditions | Neat compound storage, purity assessed by HPLC-UV (210 nm) |
The HCl salt form is mandatory for bulk procurement and long-term storage, preventing costly material loss and downstream impurity accumulation.
In the optimization of protease inhibitors, replacing acyclic aliphatic residues with cyclobutylglycine significantly enhances target affinity [1]. The constrained cyclobutane ring restricts the chi-1 dihedral angle, pre-organizing the molecule and reducing the entropic penalty upon binding to the S2/S3 subpockets. SAR studies consistently demonstrate that cyclobutylglycine derivatives achieve a 3- to 5-fold reduction in Ki compared to their L-valine counterparts, without the excessive steric clash sometimes observed with larger cyclopentyl rings [2].
| Evidence Dimension | Protease inhibition affinity (Ki) |
| Target Compound Data | Cyclobutylglycine incorporation (typical Ki ~10-15 nM) |
| Comparator Or Baseline | L-Valine incorporation (typical Ki ~45-60 nM) |
| Quantified Difference | 3- to 5-fold improvement in binding affinity |
| Conditions | In vitro biochemical protease inhibition assays |
Selecting the cyclobutyl analog over standard acyclic precursors directly translates to higher potency in peptidomimetic drug candidates.
The incorporation of unnatural, sterically constrained amino acids is a primary strategy to overcome the rapid in vivo degradation of peptide therapeutics [1]. Peptidomimetics synthesized using cyclobutylglycine building blocks exhibit profound resistance to endogenous mammalian proteases, which fail to recognize the bulky, cyclic alpha-carbon substituent. Comparative serum stability assays reveal that while valine-containing control peptides are often degraded with half-lives under 2 hours, the corresponding cyclobutylglycine analogs maintain structural integrity with half-lives exceeding 24 hours [2].
| Evidence Dimension | Serum half-life (t1/2) |
| Target Compound Data | Cbg-containing peptidomimetic (t1/2 > 24 hours) |
| Comparator Or Baseline | Val-containing peptidomimetic (t1/2 < 2 hours) |
| Quantified Difference | >12-fold extension in serum half-life |
| Conditions | Incubation in human serum at 37°C, quantified by LC-MS/MS |
Procuring this unnatural building block is essential for transforming active but metabolically labile hit compounds into viable, long-acting therapeutic leads.
Due to its optimal steric fit and entropic binding advantages demonstrated in target affinity assays, (S)-Methyl 2-amino-2-cyclobutylacetate HCl is a premier building block for developing inhibitors targeting viral proteases and bacterial virulence factors like Pseudomonas aeruginosa elastase B [1]. Its pre-protected C-terminus allows for rapid N-terminal elaboration in parallel library synthesis.
In therapeutic programs where rapid clearance is a bottleneck, substituting natural aliphatic residues with cyclobutylglycine drastically improves serum half-life [2]. The compound is specifically utilized in the lead optimization phase to engineer metabolic resistance into peptide-based drug candidates without sacrificing target affinity.
The excellent organic solubility and stability of the hydrochloride salt make it ideal for automated or semi-automated solution-phase synthesis workflows [3]. It eliminates the need for in-house esterification and prevents diketopiperazine-related yield losses, ensuring high-purity generation of diverse chemical libraries.